Compound Description: This compound (labeled 2a in the study) is a Schiff base synthesized from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and 2-hydroxy-3-methoxybenzaldehyde. Its crystal structure was characterized by X-ray crystallographic analysis and found to be stabilized by intramolecular hydrogen bonds [].
Compound Description: This thiophene derivative was synthesized and pharmacologically evaluated for anti-inflammatory activity in rats []. Results demonstrated significant inhibition of inflammation in both acute and chronic models, comparable to the standard drug indomethacin [].
Compound Description: This compound was synthesized from salicylic acid as a starting material, using a multi-step process involving esterification and C-acylation reactions [].
Compound Description: The crystal structure of this compound was determined by X-ray analysis. It crystallizes in the monoclinic space group P21/n [].
Compound Description: These derivatives were synthesized from HACC through ion exchange reactions, yielding compounds with improved antibacterial, antifungal, and radical scavenging activities []. Two notable examples are:
Compound Description: This compound was synthesized and characterized by X-ray crystallography. It exists in an E conformation with respect to the azomethane C=N double bond [].
Compound Description: This compound was obtained from a condensation reaction between 3-bromobenzohydrazide and 3,5-diiodosalicylaldehyde. It exhibits an E configuration with respect to the C=N bond and features intra- and intermolecular hydrogen bonds [].
Compound Description: This compound's crystal structure was determined by X-ray analysis. It exists in an E conformation about the C=N bond and exhibits an intramolecular O—H⋯N hydrogen bond [].
Compound Description: The crystal structure of this compound reveals a thioamide form with an E,E conformation regarding the azomethine and hydrazinic bonds, respectively. It forms centrosymmetric dimers in the crystal lattice due to hydrogen bonding [].
Compound Description: This compound was synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with isonicotinohydrazide in methanol []. It features a trans configuration regarding the C=N bond and participates in intermolecular N—H⋯N hydrogen bonding within its crystal structure [].
Compound Description: This compound exhibits an E,E conformation in its thioamide form and shows a significant twist between its two aromatic rings [].
Compound Description: This compound's crystal structure contains three independent molecules, each showing a trans configuration with respect to the methylidene units [].
5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides
Compound Description: This series of compounds was investigated for their inhibitory activity on photosynthetic electron transport (PET) []. Their efficiency was linked to lipophilicity and the electronic properties of the substituent on the N-phenyl ring [].
Compound Description: These three pyrazoline derivatives were studied for their ability to form metal complexes with Co(II), Ni(II), and Cu(II) ions []. The study focused on determining the stability constants of the formed complexes [].
Compound Description: This complex was synthesized from VO(acac)2 and 4-bromo-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and characterized by X-ray crystallography []. The complex exhibits insulin-like activity by stimulating glucose uptake [].
Compound Description: This compound, systematically named rac-1-benzyl-5-bromo-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)-2,3-dihydro-1H-indol-2-one ethanol monosolvate, crystallized as a racemate []. Its crystal structure reveals two-dimensional pleated-sheet networks formed through various hydrogen bonds [].
Compound Description: This organotin compound features a distorted trigonal-bipyramidal coordination around the Sn(IV) atom and is stabilized by an intramolecular O—H⋯N hydrogen bond [].
Compound Description: This organotin compound exhibits a distorted cis-C2NO2Sn trigonal-bipyramidal coordination geometry around the Sn(IV) center and possesses disordered butyl chains and a naphthyloxy group [].
Compound Description: This compound (labeled compound II in the study) is a metabolite of the new benzodiazepine drug 7-bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (compound I) found in rat urine [].
(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (6) and related compounds (7-14)
These compounds were synthesized and evaluated for their antipsychotic properties as potential dopamine D-2 antagonists []. Several structural modifications were explored, including variations in the stereochemistry, the presence and position of methoxy and hydroxy groups, and the nature of the aromatic ring.
Compound Description: (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (6) exhibited high potency and selectivity for dopamine D-2 receptors, comparable to its salicylamide analogue [].
Relevance: This series provides valuable insight into the structure-activity relationship of compounds possessing a 5-bromo benzamide core similar to 5-Bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide. The study highlights the influence of substituents on the aromatic ring and the importance of the (S) configuration for optimal activity. Specifically:
Compound 7: The R enantiomer of 6, showing significantly reduced activity, highlighting the importance of stereochemistry [].
Compound 8: Replacing the 2-methoxy group in 6 with a hydroxy group leads to a decrease in potency, demonstrating the influence of substituent effects [].
Compound 9: Removing the bromine atom in 6 resulted in a decrease in activity, indicating the significance of the halogen substituent [].
Compound 10: Removing one methoxy group in 6 led to a decrease in potency, suggesting the importance of both methoxy groups [].
Compound 11: Shifting the methoxy groups to the 2,4-positions in 6 resulted in a loss of activity, highlighting the importance of the 2,3-dimethoxy substitution pattern [].
Compound 12: The 2-hydroxy-3-methoxybenzamide analogue of 6, which also displayed high potency, suggesting that an intramolecular hydrogen bond involving the 2-hydroxy group might be important for activity [].
Compounds 13 & 14: The 1,4-benzodioxane and 2,3-dihydrobenzofuran analogues of 12, respectively, exploring bioisosteric replacements of the catechol moiety. These compounds were included to investigate the influence of conformational rigidity on activity [].
Compound Description: This binuclear copper(II) complex was obtained by reacting N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide with copper nitrate in dimethylformamide in the presence of sodium hydroxide []. The Cu(II) centers adopt a distorted square-pyramidal coordination geometry [].
Compound Description: This compound's crystal structure was analyzed, revealing two independent molecules in the asymmetric unit, both adopting a half-chair conformation [].
erythro-1-(2-hydroxy-3-nonyl)azole derivatives
Compound Description: These derivatives were synthesized as potential adenosine deaminase (ADA) inhibitors, inspired by the known inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) [].
Compound Description: The crystal structure of this benzothiazine derivative shows a half-chair conformation for the heterocyclic ring, with specific dihedral angles between the aromatic rings [].
Compound Description: The crystal structure of this benzothiazine derivative reveals a half-chair conformation for the heterocyclic ring and a near-parallel arrangement of the chlorophenyl and methoxybenzoyl rings [].
5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde
Compound Description: This compound was synthesized from 2-(tert-butyl)phenol through a formylation reaction followed by bromination [].
Compound Description: This salt was crystallized and its structure determined by X-ray crystallography. The structure reveals a three-dimensional network of hydrogen bonds between the phosphorinane anions, ephedrine cations, and water molecules [].
Compound Description: This compound was synthesized and utilized as a reagent for the preconcentration of heavy metal ions from wastewater samples [, ]. It demonstrated high efficiency in extracting metal ions, which could be subsequently stripped and analyzed [, ].
Compound Description: This oxime derivative was synthesized as an intermediate for developing new imidazole-containing antifungal agents. Its (E)-configuration was confirmed by X-ray crystallography [].
Compound Description: This compound's crystal structure was determined, revealing the formation of a two-dimensional network through O—H⋯O and N—H⋯O hydrogen bonds [].
Compound Description: This compound was synthesized and its crystal structure was determined by X-ray diffractometry. The structure reveals that the carbonyl and thiocarbonyl groups point in opposite directions [].
Compound Description: This Schiff base compound, synthesized from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine, exhibits an E configuration and forms zigzag chains in its crystal structure due to intermolecular C—H⋯O hydrogen bonds [].
Compound Description: These racemic compounds are halogen-substituted derivatives of 3-hydroxy-3-phenylpropionic acid. Their crystal structures were analyzed to understand the factors influencing conglomerate versus racemic compound formation [].
6-(4-bromo-2-chlorophenyl)-7-fluoro-N-(2-hydroxyethoxy)-3-methyl-3H-benzimidazole-5-carboxamide tosylate salt
Compound Description: This compound is a MEK inhibitor with potential applications in cancer treatment. The patent describes its tosylate salt, including crystalline and amorphous forms, and their preparation methods [].
Compound Description: This compound is an antianxiety agent whose crystal and molecular structure, including its ethanol adduct, has been determined [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.